molecular formula C6H10N2 B14903169 2-(2-(Aminomethyl)cyclopropyl)acetonitrile

2-(2-(Aminomethyl)cyclopropyl)acetonitrile

Cat. No.: B14903169
M. Wt: 110.16 g/mol
InChI Key: XUKJGTFDEJPKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Aminomethyl)cyclopropyl)acetonitrile is an organic compound with the molecular formula C6H10N2 It features a cyclopropyl ring substituted with an aminomethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile typically involves the reaction of cyclopropylacetonitrile with formaldehyde and ammonia. The process can be summarized as follows:

    Starting Material: Cyclopropylacetonitrile.

    Reagents: Formaldehyde and ammonia.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminomethyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-(2-(Aminomethyl)cyclopropyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetonitrile: Lacks the aminomethyl group, making it less versatile in chemical reactions.

    2-(Aminomethyl)cyclopropane: Similar structure but without the nitrile group, affecting its reactivity and applications.

Uniqueness

2-(2-(Aminomethyl)cyclopropyl)acetonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which provide a combination of reactivity and structural features not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-[2-(aminomethyl)cyclopropyl]acetonitrile

InChI

InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1,3-4,8H2

InChI Key

XUKJGTFDEJPKPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CN)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.